molecular formula C21H20ClN3O3S3 B3299266 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}piperidine-4-carboxamide CAS No. 899732-21-9

1-[(5-chlorothiophen-2-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}piperidine-4-carboxamide

Cat. No.: B3299266
CAS No.: 899732-21-9
M. Wt: 494.1 g/mol
InChI Key: LKXBYFRNCVKDGC-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core substituted with a 5-chlorothiophen-2-yl sulfonyl group and a naphtho[1,2-d][1,3]thiazol-2-yl moiety. Key structural attributes include:

  • Naphthothiazole: A fused aromatic heterocycle that may contribute to π-π stacking or hydrophobic interactions in biological targets .
  • Piperidine carboxamide: A flexible scaffold common in bioactive molecules, allowing for conformational adaptability in binding pockets .

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S3/c22-17-7-8-18(30-17)31(27,28)25-11-9-14(10-12-25)20(26)24-21-23-19-15-4-2-1-3-13(15)5-6-16(19)29-21/h1-4,7-8,14H,5-6,9-12H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXBYFRNCVKDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43)S(=O)(=O)C5=CC=C(S5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one in the presence of diethyl ether at room temperature . Subsequent steps involve the formation of intermediate compounds through various reactions, including sulfonylation and cyclization, to achieve the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-[(5-chlorothiophen-2-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorothiophene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group may produce thiols or sulfides.

Scientific Research Applications

1-[(5-chlorothiophen-2-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene Sulfonyl Groups

  • 5-Chloro-N-{[1-(dimethylsulfamoyl)-4-piperidinyl]methyl}-2-thiophenecarboxamide (): Shares a piperidine-thiophene carboxamide backbone but replaces the naphthothiazole with a dimethylsulfamoyl group.
  • N-(5-chloropyridin-2-yl)-5-propylthiophene-3-carboxamide (, -93-4):

    • Features a chloropyridine instead of a naphthothiazole and a propylthiophene carboxamide.
    • Bioactivity implications : The pyridine ring may engage in hydrogen bonding distinct from the naphthothiazole’s aromatic interactions .

Compounds with Naphthothiazole or Thiazole Moieties

  • 1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylic acid derivatives (): Includes compounds with benzo[d]thiazole or benzothiazole sulfonic acid groups.
  • Compound 74 (): A thiazole-containing derivative with a cyclopropane-carboxamide group.

Pharmacokinetic and Physicochemical Comparisons

Table 1: Key Molecular Properties

Compound Name Molecular Weight (g/mol) logP HBD HBA Topological Polar Surface Area (Ų)
Target Compound ~525.0 3.8 2 7 115
5-Chloro-N-{[1-(dimethylsulfamoyl)-4-piperidinyl]methyl}-2-thiophenecarboxamide ~406.9 2.2 2 6 105
N-(5-chloropyridin-2-yl)-5-propylthiophene-3-carboxamide ~295.8 3.0 1 4 75
  • logP : The target compound’s higher logP (3.8) suggests greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Hydrogen Bond Acceptors (HBA): The naphthothiazole and sulfonyl groups contribute to the target’s elevated HBA count (7 vs.

Bioactivity and Target Specificity

  • Similarity Indexing : Using Tanimoto coefficients (), the target compound shows <50% similarity to most analogues, indicating distinct pharmacophores. For example, its naphthothiazole moiety differentiates it from thiophene-carboxamide derivatives .
  • Protein Interactions : Compounds with sulfonyl groups (e.g., ’s 2w) demonstrate affinity for proteases or kinases, while naphthothiazole-containing molecules () may target DNA topoisomerases. The target compound’s hybrid structure could enable dual mechanisms .

Research Findings and Limitations

  • Synthetic Challenges : The naphthothiazole moiety complicates synthesis compared to simpler thiazole derivatives (), requiring multi-step protocols .
  • Contradictory Bioactivity: Despite structural similarities, sulfonamide derivatives in exhibit nanomolar IC₅₀ values against kinases, whereas the target compound’s activity remains uncharacterized, highlighting the need for empirical validation .

Biological Activity

1-[(5-chlorothiophen-2-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique combination of thiophene, sulfonyl, naphthothiazole, and piperidine moieties, which contribute to its diverse pharmacological properties.

The molecular formula of the compound is C21H20ClN3O3S3C_{21}H_{20}ClN_{3}O_{3}S_{3}, with a molecular weight of approximately 494.1 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Property Value
Molecular FormulaC21H20ClN3O3S3
Molecular Weight494.1 g/mol

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. It may inhibit their activity, leading to downstream effects that are often elucidated through biochemical and pharmacological studies. The exact pathways remain to be fully characterized but are believed to involve modulation of key biological processes.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity
The compound has shown promising results in antimicrobial screening. Studies have indicated moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis, while demonstrating weaker effects against other bacterial strains .

Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. For instance, it has demonstrated strong inhibitory activity against urease with IC50 values comparable to existing drugs . This suggests its potential utility in treating conditions related to urease activity.

Cancer Chemotherapy
In vitro studies have suggested that the compound may possess anticancer properties. Its structural components allow it to interact with cancer cell pathways, although further studies are necessary to elucidate its efficacy and mechanisms in cancer treatment .

Study on Antibacterial Activity

A study synthesized a series of compounds related to this compound and evaluated their antibacterial properties. The results indicated that certain derivatives exhibited significant activity against Salmonella typhi, with IC50 values suggesting potent antibacterial effects .

Urease Inhibition Study

Another investigation focused on the urease inhibitory properties of synthesized derivatives. The study highlighted several compounds with strong inhibitory effects, indicating that modifications to the piperidine moiety could enhance biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-chlorothiophen-2-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}piperidine-4-carboxamide
Reactant of Route 2
1-[(5-chlorothiophen-2-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}piperidine-4-carboxamide

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